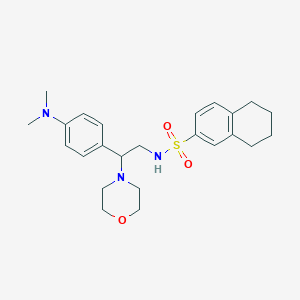

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

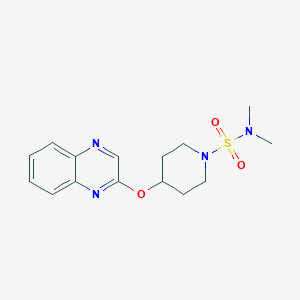

The compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a morpholino group, and a sulfonamide group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. The dimethylamino group could potentially be introduced using a reagent like dimethylamine, while the morpholino group could be derived from morpholine .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the dimethylamino group could potentially make the compound a weak base, while the sulfonamide group could participate in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the dimethylamino group could be protonated under acidic conditions, while the sulfonamide group could potentially be hydrolyzed .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more water-soluble, while the presence of multiple rings could increase its lipophilicity .Scientific Research Applications

Fluorescent Probing and Protein Binding

N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide serves as a fluorescent probe with significant fluorescence when bound to proteins, such as bovine serum albumin. This spectral property facilitates the indirect measurement of the binding of certain compounds to proteins, offering a simple, sensitive, and rapid determination method. The primary binding site appears to be the aromatic ring, suggesting hydrophobic interactions as the binding mechanism (Jun et al., 1971).

Synthesis and Structural Applications

The synthesis of tetrahydroisoquinolines, which are essential in developing potential drug analogs, involves the use of sulfonamide derivatives. This process underlines the significance of sulfonamides in creating complex organic structures that are foundational in pharmaceuticals targeting cancer, hepatitis C, CNS disorders, and psychosis (Bunce et al., 2012).

Membrane Technology

Sulfonated poly(aryl ether sulfone)s with pendent alkyl ammonium groups demonstrate remarkable properties for proton exchange membranes. These materials exhibit low water uptake and significant dimensional stability, even at elevated temperatures, due to the strong electrostatic interactions between the alkyl ammonium and sulfonic acid groups. This application is critical in fuel cell technology and other membrane-based separation processes (Zhang et al., 2010).

pH-sensitive Fluorescent Sensors

Europium(III) complexes with sulfonamide derivatives have been developed as fluorescent pH probes, capable of monitoring pH changes in neutral aqueous solutions with negligible background fluorescence. These sensors can detect pH values in both near-neutral and acidic pH ranges, demonstrating their utility in both in vitro and in vivo applications (Zhang et al., 2011).

Antimicrobial and Modulating Activity

Sulfonamides like 4-(Phenylsulfonyl) morpholine exhibit antimicrobial properties and can modulate the activity of standard and multi-resistant strains of various bacteria and fungi. These compounds are instrumental in addressing the challenges posed by antibiotic resistance, highlighting their potential in developing new antimicrobial strategies (Oliveira et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O3S/c1-26(2)22-10-7-20(8-11-22)24(27-13-15-30-16-14-27)18-25-31(28,29)23-12-9-19-5-3-4-6-21(19)17-23/h7-12,17,24-25H,3-6,13-16,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTVLHDLBVUGPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)

![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2504182.png)

![(2Z)-2-cyano-2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504183.png)

![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)

![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2504190.png)